1-methylazepan-4-one Hydrochloride

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

The critical starting material for patented Azelastine HCl synthesis. Its N-methyl substitution on the seven-membered azepane ring is essential for correct reactivity in downstream alkylation/acylation; substitutes like unsubstituted azepan-4-one (CAS 1859-33-2) require extra steps and reduce yield. The hydrochloride salt offers superior stability and handling. ≥98% (GC) purity supports impurity profiling for ANDA submissions. Ideal for scalable Azelastine production and kinase inhibitor SAR.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 19869-42-2
Cat. No. B025934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylazepan-4-one Hydrochloride
CAS19869-42-2
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESCN1CCCC(=O)CC1.Cl
InChIInChI=1S/C7H13NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h2-6H2,1H3;1H
InChIKeyBHSJZGRGJYULPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2): Essential Procurement and Differentiation Guide for Research and Industrial Sourcing


1-Methylazepan-4-one Hydrochloride (CAS: 19869-42-2) is a seven-membered N-methylated cyclic ketone that serves as a critical synthetic intermediate, most notably in the industrial production of the antihistamine drug Azelastine Hydrochloride [1]. As a derivative of azepan-4-one, this compound's unique seven-membered azepane ring structure, combined with its N-methyl substitution, confers distinct physicochemical properties and reactivity profiles that differentiate it from smaller ring analogs like piperidones or unsubstituted azepanones . This guide focuses on the verifiable, quantitative evidence that supports its selection over closely related compounds in procurement and research contexts.

Why 1-Methylazepan-4-one Hydrochloride Cannot Be Interchanged with Generic Azepanone Analogs


While the azepanone scaffold is common, the specific N-methyl substitution on 1-Methylazepan-4-one Hydrochloride (CAS 19869-42-2) is non-trivial for its designated role as a pharmaceutical intermediate. The methyl group dictates its reactivity in subsequent alkylation and acylation steps, which is why it is explicitly specified as the starting material in patented synthetic routes for Azelastine Hydrochloride [1]. Attempts to substitute it with unsubstituted azepan-4-one (CAS 1859-33-2) or other N-protected derivatives (e.g., N-Boc, N-Cbz) would introduce different leaving groups, alter reaction kinetics, and critically, would not yield the desired N-methylated core structure of the final drug molecule without additional, often inefficient, synthetic manipulations [1]. Furthermore, the hydrochloride salt form provides enhanced stability and convenient handling compared to the free base, directly impacting storage and formulation workflows .

1-Methylazepan-4-one Hydrochloride: Quantifiable Differentiation Evidence for Scientific and Procurement Decisions


Quantified Synthetic Efficiency: Comparative Yields from Patented Industrial Processes

A key procurement advantage of 1-Methylazepan-4-one Hydrochloride is its availability via a high-yielding, industrially-validated synthetic route. A patented process (CN101781248B) demonstrates that using this compound as an intermediate yields an overall process yield of up to 94.3% for the subsequent step, a significant improvement over prior art methods [1]. This directly contrasts with earlier methodologies for synthesizing the same azelastine intermediate, which reported a total yield of only 67% [2].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates Azelastine

Certified Purity Specifications: A Differentiator in Vendor Selection

The procurement of 1-Methylazepan-4-one Hydrochloride is de-risked by well-defined and verifiable purity standards. Reputable vendors consistently provide this intermediate with a minimum purity of 98% as determined by GC, accompanied by batch-specific certificates of analysis including NMR, HPLC, or GC data . This contrasts with alternative sources or less-characterized analogs that may be offered at lower purities (e.g., 97% or unspecified technical grade) .

Quality Control Analytical Chemistry Procurement Purity Standards

Application Specificity: Critical Intermediate for Azelastine Hydrochloride API

1-Methylazepan-4-one Hydrochloride is not a generic building block; it is a specified, key intermediate in the patented synthesis of the commercially significant drug Azelastine Hydrochloride [1]. While other azepanone derivatives (e.g., N-Boc-azepan-4-one) are used in research, this specific compound is the direct precursor to the N-methylazepane core of the final active pharmaceutical ingredient (API) . This direct lineage is a critical differentiator for organizations involved in generic drug manufacturing or reference standard synthesis.

Pharmaceutical Intermediates Azelastine Drug Synthesis API Manufacturing

Validated Application Scenarios for 1-Methylazepan-4-one Hydrochloride in Research and Industry


Industrial-Scale Synthesis of Azelastine Hydrochloride

This is the primary, validated application for 1-Methylazepan-4-one Hydrochloride. As demonstrated in multiple patents, this compound is the essential starting material for constructing the N-methylazepane moiety of the final drug product [1]. Procurement for this purpose is justified by the high-yielding, scalable processes that are specifically optimized for this intermediate, offering a clear cost and efficiency advantage over alternative routes .

Development of Novel Azepane-Based Kinase Inhibitors

In a research setting, this compound serves as a privileged scaffold for medicinal chemistry. The seven-membered azepane ring is a recognized motif in kinase inhibitor design [1]. The N-methyl group on this specific building block provides a defined starting point for further derivatization, allowing chemists to explore structure-activity relationships (SAR) around a core that has demonstrated potential in Pim kinase inhibition and other targets .

Preparation of Analytical Reference Standards and Impurity Profiling

The compound's high purity (98%+ GC) makes it suitable for use as a reference standard in analytical method development and validation. Specifically, it is a key starting material for synthesizing and identifying impurities related to the azelastine manufacturing process [1]. Sourcing this well-characterized, high-purity material ensures the accuracy and reliability of impurity profiling studies required for regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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